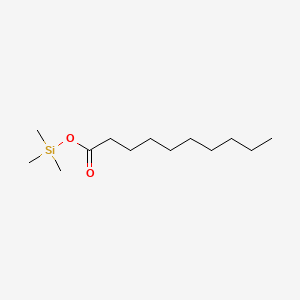
Trimethylsilyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl decanoate is an organosilicon compound with the molecular formula C₁₄H₃₀O₂Si. It is characterized by the presence of a trimethylsilyl group attached to a decanoate moiety. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as chemical inertness and large molecular volume .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylsilyl decanoate can be synthesized through the esterification of decanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired ester and the release of hydrochloric acid as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated systems to ensure consistency and efficiency. The process may include the use of robotic autosamplers and commercial software to optimize the reaction conditions and improve throughput .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylsilyl decanoate undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as fluoride ions or other strong bases.
Major Products Formed:
Hydrolysis: Decanoic acid and trimethylsilanol.
Substitution: Various substituted decanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl decanoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of trimethylsilyl decanoate primarily involves its role as a derivatizing agent. The trimethylsilyl group enhances the volatility and stability of the target molecules, facilitating their analysis by techniques such as GC-MS. The compound interacts with hydroxyl, carboxyl, and amino groups in the target molecules, forming trimethylsilyl derivatives that are more amenable to analytical procedures .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl chloride: Used for silylation reactions but lacks the ester functionality.
Trimethylsilyl cyanide: Employed in cyanation reactions and has different reactivity compared to trimethylsilyl decanoate.
Trimethylsilyl trifluoroacetamide: Another derivatizing agent used in GC-MS but with different chemical properties.
Uniqueness: this compound is unique due to its combination of the trimethylsilyl group and the decanoate moiety, providing both silylation and ester functionalities. This dual functionality makes it particularly useful in a variety of synthetic and analytical applications .
Eigenschaften
CAS-Nummer |
55494-15-0 |
|---|---|
Molekularformel |
C13H28O2Si |
Molekulargewicht |
244.44 g/mol |
IUPAC-Name |
trimethylsilyl decanoate |
InChI |
InChI=1S/C13H28O2Si/c1-5-6-7-8-9-10-11-12-13(14)15-16(2,3)4/h5-12H2,1-4H3 |
InChI-Schlüssel |
FGTNBYWFNITQJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















